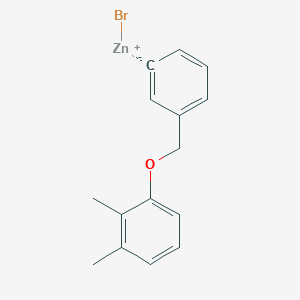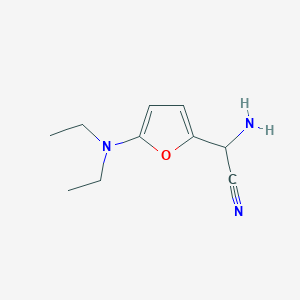
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile typically involves the reaction of furan derivatives with appropriate amines and nitriles under controlled conditions. One common method involves the use of diethylamine and furan-2-carbaldehyde as starting materials, which undergo a series of reactions including condensation and cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Amino-2-(5-(diethylamino)furan-2-yl)acetonitrile can be compared with other furan derivatives, such as:
2-Furanacetonitrile: Similar in structure but lacks the amino and diethylamino groups, resulting in different chemical and biological properties.
5-(Dimethylaminomethyl)furfuryl alcohol: Another furan derivative with different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
2-amino-2-[5-(diethylamino)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)10-6-5-9(14-10)8(12)7-11/h5-6,8H,3-4,12H2,1-2H3 |
Clé InChI |
PQSJEMAECDJYNO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(O1)C(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


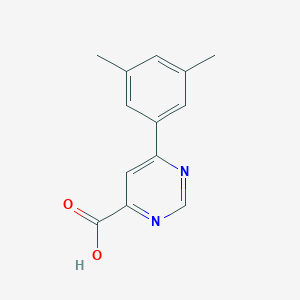
![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
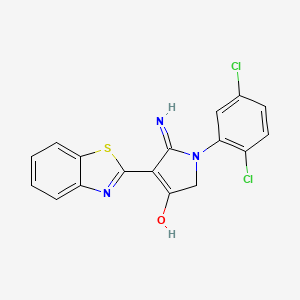
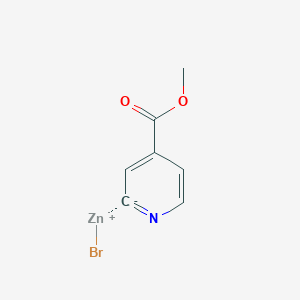
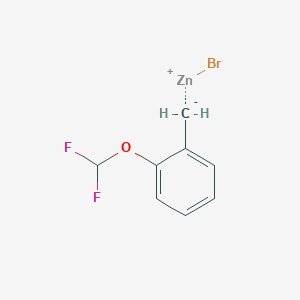
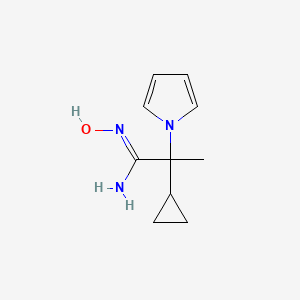

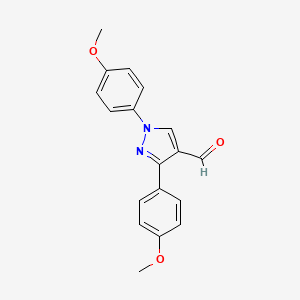
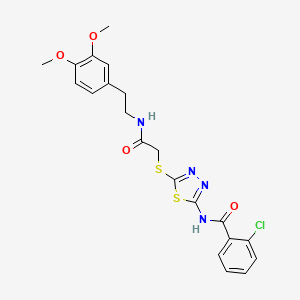

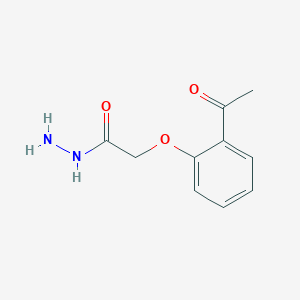
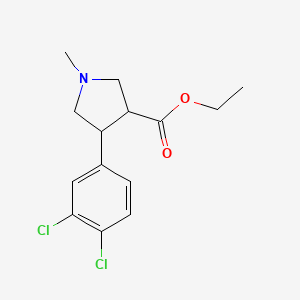
![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)
